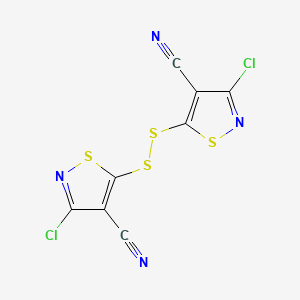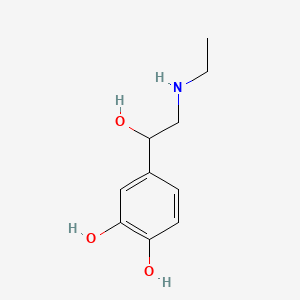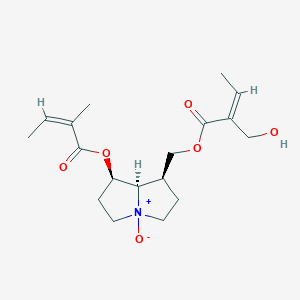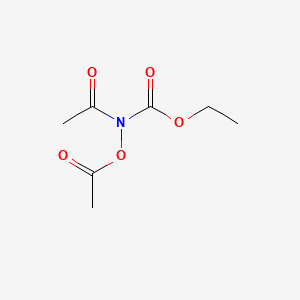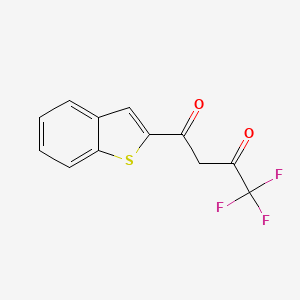
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. It is a modified form of phenylalanine, an essential amino acid, with a bromine atom attached to the phenyl ring and an Fmoc group protecting the amino group. This compound is widely used in peptide synthesis and proteomics research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine typically involves the following steps:
Bromination: The phenylalanine is first brominated to introduce a bromine atom at the 3-position of the phenyl ring.
Fmoc Protection: The amino group of the brominated phenylalanine is then protected with an Fmoc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is used as a building block in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The bromine atom can serve as a site for further functionalization, enabling the creation of bioconjugates and probes .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to be incorporated into peptides makes it valuable for designing therapeutic peptides with enhanced stability and activity .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The bromine atom can participate in various chemical reactions, enabling further functionalization and modification of the peptide or protein .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine: Lacks the bromine atom, making it less versatile for further functionalization.
Fmoc-Tyrosine: Contains a hydroxyl group instead of a bromine atom, offering different reactivity and applications.
Fmoc-Tryptophan: Contains an indole ring, providing different structural and functional properties.
Uniqueness
Fmoc-(betaR)-beta-OH-L-(3-Br)Phenylalanine is unique due to the presence of the bromine atom, which allows for additional chemical modifications. This makes it a valuable tool in peptide synthesis and various research applications .
Properties
Molecular Formula |
C24H20BrNO5 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
(2S,3R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C24H20BrNO5/c25-15-7-5-6-14(12-15)22(27)21(23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22+/m0/s1 |
InChI Key |
LTYPYDUGASQWMM-FCHUYYIVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H]([C@@H](C4=CC(=CC=C4)Br)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C4=CC(=CC=C4)Br)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
